1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid - 526219-52-3

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Catalog Number: EVT-3280138
CAS Number: 526219-52-3
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a synthetic compound that serves as an arginine (Arg) mimetic. This classification stems from its structural similarity to arginine and its potential to interact with biological targets in a similar manner. It is primarily investigated for its potential as a fibrinogen receptor antagonist, particularly targeting the α(IIb)β(3) receptor.

Synthesis Analysis

A novel method for obtaining 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves utilizing it as an Arg-mimetic. Further details regarding the specific steps and reagents involved in this novel synthesis method are not provided in the provided abstracts.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as a fibrinogen receptor antagonist involves binding to the α(IIb)β(3) receptor, thereby preventing fibrinogen binding. This interaction disrupts platelet aggregation and inhibits thrombus formation.

Applications
  • Fibrinogen Receptor Antagonists: These derivatives exhibit high antiaggregatory activity in human platelet-rich plasma. They effectively block the binding of FITC-Fg (fluorescein isothiocyanate-labeled fibrinogen) to α(IIb)β(3) receptors on washed human platelets. This blocking action inhibits platelet aggregation and thrombus formation, highlighting their potential as antithrombotic agents.

Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

  • Compound Description: This broad class of compounds shares the core structure of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with various substitutions at different positions. These derivatives were synthesized and investigated as potential fibrinogen receptor antagonists. Specifically, they were designed to act as Arg-mimetics, suggesting their potential to interact with the arginine-binding sites of the fibrinogen receptor. []
  • Relevance: These derivatives are directly derived from 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid and represent modifications aimed at exploring structure-activity relationships for fibrinogen receptor antagonism.

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: This class of compounds represents another group of 1,2,3,4-tetrahydroisoquinoline derivatives. They feature a sulfonamide group at the 7-position, which is further substituted with an anilide moiety. These compounds were explored for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. []
  • Relevance: These compounds are structurally similar to 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, with the key difference being the replacement of the carboxylic acid group at the 7-position with a sulfonanilide group. This modification shifts the focus from fibrinogen receptor antagonism to PNMT inhibition.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Compound Description: Tic serves as a constrained analog of phenylalanine and is recognized as a key structural element in various biologically active compounds, including peptide-based drugs. Its significance stems from its presence in several bioactive peptides, including angiotensin-converting enzyme (ACE) inhibitors. Notably, replacing proline with Tic in the drug enalapril led to the development of quinapril, highlighting its therapeutic potential. [, , , , ]
  • Relevance: Although Tic is a positional isomer of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, it falls under the same broad category of tetrahydroisoquinoline carboxylic acids. This structural similarity underscores the potential of exploring various positional isomers of tetrahydroisoquinoline carboxylic acids for diverse biological activities. , , , ,

α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound represents a Tic derivative with methyl substitutions at the alpha and beta positions relative to the carboxylic acid group. It was developed as a potential building block for designing peptides with controlled conformations, specifically aiming to stabilize the gauche(-) side-chain conformation in acylated derivatives. []
  • Relevance: This compound highlights the modification of the Tic core, which itself is a positional isomer of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. These modifications provide insights into the structure-activity relationships and conformational preferences within this family of compounds.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound features a carboxylic acid at the 1-position and methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline ring. Both enantiomers of this compound have been synthesized, demonstrating the ability to control stereochemistry in these syntheses. [, ]
  • Relevance: This compound, while having a carboxylic acid at a different position than 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, highlights the diversity possible within the tetrahydroisoquinoline carboxylic acid family and its potential for different biological activities. ,

Properties

CAS Number

526219-52-3

Product Name

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)

InChI Key

CQNSOIKACZHLHP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.